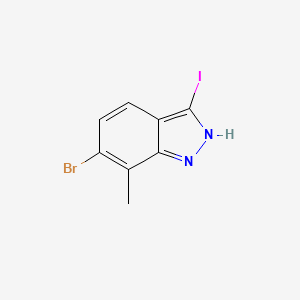

6-Bromo-3-iodo-7-methyl-1H-indazole

Description

The specific compound, 6-Bromo-3-iodo-7-methyl-1H-indazole, is a substituted indazole derivative. Its chemical structure is characterized by a bromo group at the 6th position, an iodo group at the 3rd position, and a methyl group at the 7th position of the 1H-indazole core. While specific research on this exact molecule is not extensively published, its structure suggests its role as a key intermediate in the synthesis of more complex molecules, a common application for halogenated indazoles. The presence of two different halogen atoms (bromine and iodine) at distinct positions offers multiple sites for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in drug discovery.

Table 1: Physicochemical Properties of Related Indazole Compounds

| Property | 6-Bromo-3-iodo-1H-indazole nih.gov | 6-Bromo-3-iodo-1-methyl-1H-indazole chemscene.comsigmaaldrich.com | 7-Bromo-3-iodo-1-methyl-1H-indazole nih.gov |

| Molecular Formula | C₇H₄BrIN₂ | C₈H₆BrIN₂ | C₈H₆BrIN₂ |

| Molecular Weight | 322.93 g/mol | 336.96 g/mol | 336.95 g/mol |

| CAS Number | 885521-88-0 | 1260741-78-3 | 2757023-58-6 |

This table presents data for structurally similar compounds to provide context for the properties of this compound.

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. wisdomlib.org These compounds are of paramount importance in the realm of academic and industrial research, particularly in medicinal chemistry. openmedicinalchemistryjournal.com Their prevalence is underscored by the fact that approximately 60% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. rsc.org

The significance of these compounds stems from their diverse chemical properties and their ability to interact with biological targets. The presence of nitrogen atoms can influence the molecule's basicity, polarity, and hydrogen bonding capacity, all of which are crucial for drug-receptor interactions. rsc.orgmdpi.com Furthermore, the rigid framework of many heterocyclic systems provides a scaffold upon which various functional groups can be appended, allowing for the fine-tuning of pharmacological activity. mdpi.com These structural motifs are found in a vast array of natural products, including alkaloids, vitamins, and antibiotics, which have historically served as a source of inspiration for the design of new drugs. openmedicinalchemistryjournal.comrsc.org

Indazole, also known as benzpyrazole, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govresearchgate.net

The indazole core is a versatile building block for the synthesis of a wide range of compounds with diverse therapeutic applications. researchgate.net Indazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govnih.govresearchgate.net The unique chemical properties and the ability of the indazole ring to participate in various chemical transformations make it an attractive starting point for the development of novel therapeutic agents. researchgate.net

The functionalization of the indazole ring at its various positions is a key strategy for modulating the biological activity of the resulting derivatives. Halogenation and alkylation are two of the most important and widely used transformations in this context. chim.it

Halogenation , the introduction of a halogen atom (F, Cl, Br, I) onto the indazole ring, is of significant interest as it provides a handle for further synthetic modifications, most notably through metal-catalyzed cross-coupling reactions. chim.it The C3 position of the indazole ring is a common site for halogenation. chim.it For instance, the iodination of 6-bromo-1H-indazole can be achieved using iodine and potassium hydroxide (B78521) in DMF to yield 6-bromo-3-iodo-1H-indazole. rsc.org The regioselectivity of halogenation can be influenced by the reaction conditions and the nature of the substituents already present on the indazole ring. rsc.org

Alkylation , the introduction of an alkyl group, is another crucial modification. N-alkylation of the indazole ring can lead to either N-1 or N-2 substituted products, and the regioselectivity of this reaction is influenced by factors such as the substituents on the indazole ring and the nature of the alkylating agent. nih.govbeilstein-journals.org For example, the methylation of 6-bromo-3-iodo-1H-indazole with dimethyl sulfate (B86663) can yield 6-bromo-3-iodo-1-methyl-1H-indazole. chemicalbook.com

Research into substituted 1H-indazoles is a vibrant and rapidly evolving field. A significant focus of current research is the development of new synthetic methodologies to access a wider variety of substituted indazoles. nih.gov This includes the development of novel C-H amination reactions and [3+2] annulation strategies using arynes and hydrazones. organic-chemistry.orgacs.org

Another major research trajectory is the exploration of the therapeutic potential of indazole derivatives. nih.gov Scientists are actively investigating the structure-activity relationships of these compounds to identify new leads for the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govresearchgate.net The synthesis of libraries of substituted indazoles allows for high-throughput screening to identify compounds with desired biological activities. The insights gained from these studies are crucial for the rational design of the next generation of indazole-based drugs. organic-chemistry.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-iodo-7-methyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHRQMYWDSFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(NN=C12)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Halogenated and Alkylated Indazoles

Strategies for Regioselective Functionalization of the Indazole Nucleus

The ability to selectively introduce functional groups at specific positions on the indazole ring is crucial for developing new drug candidates. chim.it

Directed Halogenation at C-3 and C-6 Positions

Halogenated indazoles are valuable intermediates, serving as precursors for a variety of cross-coupling reactions. chim.it The introduction of halogens at the C-3 and C-6 positions can be achieved through directed synthesis.

A common route to a di-halogenated indazole involves the iodination of a bromo-indazole. For instance, 6-bromo-1H-indazole can be treated with potassium hydroxide (B78521) and iodine in dimethylformamide (DMF) to yield 6-bromo-3-iodo-1H-indazole. rsc.orgnih.gov This reaction proceeds with high efficiency, providing a key intermediate for further functionalization. rsc.org

The direct bromination of indazoles at the C-3 position has also been accomplished using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions, offering a rapid and efficient method. nih.gov While this specific method hasn't been documented for 6-bromo-3-iodo-7-methyl-1H-indazole, it highlights the ongoing development of novel halogenation techniques.

The following table summarizes a typical iodination reaction:

| Reactant | Reagents | Product | Yield | Reference |

| 6-bromo-1H-indazole | KOH, I2, DMF | 6-bromo-3-iodo-1H-indazole | 71.2% | rsc.orgnih.gov |

Alkylation at the C-7 Position

The introduction of an alkyl group, such as a methyl group, at the C-7 position of the indazole nucleus is a key step in the synthesis of the target compound. The regioselectivity of N-alkylation of the indazole scaffold is influenced by both steric and electronic effects of substituents on the ring, as well as the choice of alkylating agent and reaction conditions. nih.govbeilstein-journals.org

While direct C-7 alkylation of a pre-formed indazole ring can be challenging, alternative strategies involve the use of substituted starting materials that already contain the desired alkyl group. For instance, the synthesis of 7-methyl-1H-indazole derivatives can be a precursor to subsequent halogenation steps.

The regioselective N-alkylation of indazoles has been studied extensively. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation. nih.gov Conversely, certain substituents at the C-7 position, such as nitro or carboxyl groups, can direct alkylation to the N-2 position with high selectivity. nih.govbeilstein-journals.org For the synthesis of 1-methyl-6-bromo-3-iodo-1H-indazole, 6-bromo-3-iodo-1H-indazole can be reacted with dimethyl sulfate (B86663) in the presence of potassium hydroxide in DMF. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules and have been widely applied in the synthesis of functionalized indazoles. nih.govrsc.orgrsc.orgyoutube.com

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. nih.govrsc.orgrsc.org This reaction typically involves the coupling of a halogenated substrate with an organoboron compound in the presence of a palladium catalyst and a base. nih.govrsc.orgrsc.org

In the context of indazole synthesis, the Suzuki-Miyaura reaction can be used to introduce aryl groups at various positions of the indazole ring. beilstein-journals.orgresearchgate.netresearchgate.netnih.govmdpi.com For example, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with various boronic acids to afford C-7 arylated products in moderate to good yields. nih.govrsc.orgrsc.org This demonstrates the feasibility of using Suzuki-Miyaura coupling for the functionalization of the C-7 position, which is relevant to the synthesis of derivatives of this compound.

A general scheme for the Suzuki-Miyaura coupling of a bromo-indazole is presented below:

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 7-bromo-4-substituted-1H-indazole | Aryl boronic acid | Pd catalyst, base | C-7 arylated 1H-indazole | nih.govrsc.orgrsc.org |

| 3-bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)2, RuPhos, K3PO4 | 3-aryl-1H-indazol-5-amine | researchgate.net |

Other Cross-Coupling Approaches

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed and transition-metal-catalyzed reactions have been developed for the functionalization of indazoles. These include C-H amination, C-H activation, and oxidative benzannulation. nih.govrsc.orgnih.govresearchgate.net

C-H Amination and C-H Activation: Direct C-H functionalization is an atom-economical approach to introduce new substituents onto the indazole core. nih.govrsc.orgnih.govresearchgate.net Rhodium-catalyzed C-H activation has been utilized for the synthesis of N-aryl-2H-indazoles. nih.gov Furthermore, palladium-catalyzed direct C-7 arylation of substituted indazoles has been reported. researchgate.net

Oxidative Benzannulation: This method involves the construction of the benzene (B151609) ring of the indazole system. For example, Pd(OAc)2 has been used to mediate the oxidative benzannulation of pyrazoles with internal alkynes to form 1H-indazoles. nih.gov

Metal-Free Synthetic Approaches for Indazole Derivatives

While metal-catalyzed reactions are highly effective, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products. organic-chemistry.orgacs.orgthieme-connect.com

Several metal-free methods for the synthesis of indazoles have been reported. One such approach involves the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild conditions and is insensitive to air and moisture. organic-chemistry.orgacs.org Another strategy utilizes the intramolecular oxidative cyclization of aryl hydrazones with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under basic conditions. thieme-connect.com These methods offer viable alternatives for the synthesis of the core indazole structure, which can then be further functionalized.

Synthetic Route Optimization and Efficiency Considerations

The synthesis of specifically substituted indazoles, such as this compound, requires careful consideration of the synthetic strategy to maximize yield and purity while minimizing synthetic steps and difficult purifications. The optimization of the synthetic route for such polysubstituted indazoles hinges on several key factors, including the order of functionalization, the regioselectivity of the reactions, and the choice of reagents and reaction conditions.

A plausible synthetic pathway to this compound involves the initial synthesis of a 6-bromo-7-methyl-1H-indazole core, followed by iodination at the C3 position. An alternative, and often more direct route, commences with a pre-functionalized indazole, such as 6-bromo-1H-indazole, which is then iodinated and subsequently methylated.

Detailed research findings have elucidated the critical parameters for the efficient synthesis of halogenated and alkylated indazoles. The direct C3-iodination of the indazole ring is a well-established and efficient process. Studies have shown that unprotected indazoles can be effectively iodinated using molecular iodine in the presence of a base. chim.it For instance, the iodination of 6-bromo-1H-indazole has been achieved with a good yield of 71.2% using iodine and potassium hydroxide in dimethylformamide (DMF). rsc.org

The subsequent N-alkylation of the indazole ring is a critical step where regioselectivity becomes a major consideration, as alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. beilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring. nih.govresearchgate.net

For the synthesis of the related compound, 6-bromo-3-iodo-1-methyl-1H-indazole, a highly efficient N1-methylation has been reported, starting from 6-bromo-3-iodo-1H-indazole. This reaction, employing dimethyl sulfate in DMF with potassium hydroxide as the base, affords the desired N1-alkylated product in a high yield of 98%. chemicalbook.com This high regioselectivity is crucial for an efficient synthesis, as the separation of N1 and N2 isomers can be challenging and result in significant yield loss. nih.gov

The tables below present research findings on the key reactions involved in the synthesis of halogenated and alkylated indazoles, highlighting the impact of different reaction conditions on the yield and selectivity.

Table 1: Optimization of C3-Iodination of Substituted Indazoles

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 6-bromo-1H-indazole | I₂, KOH | DMF | Room Temp. | 3 | 71.2 | rsc.org |

| 6-bromo-1H-indazole | I₂, K₂CO₃ | DMF | Not specified | Not specified | Good | chim.it |

| (Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate | I₂, K₂CO₃ | DMF | 100 °C | 1 | 82 | acs.org |

Table 2: Optimization of N1-Alkylation of Substituted Indazoles

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield of N1-isomer (%) | N1:N2 Ratio | Reference |

| 6-bromo-3-iodo-1H-indazole | Dimethyl sulfate | KOH | DMF | 0 - 20 °C | 98 | Not specified | chemicalbook.com |

| Indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 °C | 47 | 58:42 | nih.gov |

| C-3 substituted indazoles | Alkyl bromide | NaH | THF | Not specified | >99 | >99:1 | nih.govresearchgate.net |

| 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | Room Temp. | 44 | 44:40 | beilstein-journals.org |

Structure Activity Relationship Sar Investigations of Indazole Derivatives with Specific Substitutions

Influence of Halogen Substituents (Bromine, Iodine) on Molecular Interactions

The nature of halogen substituents on a molecular scaffold dramatically influences its physicochemical properties and, consequently, its interactions with biological targets. In the context of 6-bromo-3-iodo-7-methyl-1H-indazole, the presence of both bromine at the C-6 position and iodine at the C-3 position is critical for modulating molecular interactions.

Halogens, particularly heavier ones like bromine and iodine, can participate in a type of non-covalent interaction known as halogen bonding. This occurs due to a region of positive electrostatic potential on the halogen atom (the σ-hole), which can interact favorably with nucleophilic atoms like oxygen or nitrogen on a receptor. The strength of this interaction generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com Therefore, the iodine at the C-3 position is capable of forming strong, directional halogen bonds, which can be crucial for anchoring the ligand in a specific orientation within a binding pocket.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| Atomic Number | 9 | 17 | 35 | 53 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Atomic Radius (Å) | 0.64 | 0.99 | 1.14 | 1.33 |

| Hydrophobic Parameter (π) | 0.14 | 0.71 | 0.86 | 1.12 |

Data adapted from studies on halogen substituent effects. austinpublishinggroup.com

Role of Methyl Substitution at C-7 on Receptor Binding and Biological Response

Steric Influence : The methyl group is a small, sterically defined substituent. Its presence at C-7 can serve to orient the molecule within a receptor's binding site. Depending on the topology of the site, this group can either fit into a small hydrophobic pocket, enhancing binding affinity, or create a steric clash that prevents binding, thereby contributing to target selectivity.

Metabolic Stability : The C-7 position of the indazole ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a methyl group at this position can block this metabolic pathway, potentially increasing the half-life and bioavailability of the compound.

While direct structure-activity relationship studies for this compound are not extensively published, the importance of the C-7 position is well-documented for other indazole derivatives. For instance, compounds like 7-nitroindazole (B13768) and 7-methoxyindazole are known inhibitors of nitric oxide synthase (nNOS), highlighting that substitution at this specific position is critical for achieving this biological effect. researchgate.net The nature of the substituent at C-7 dictates the potency and selectivity of the interaction.

| C-7 Substituted Indazole | Substituent | Noted Biological Role |

|---|---|---|

| 7-Nitroindazole | -NO₂ | Inhibitor of nitric oxide synthase (nNOS). researchgate.net |

| 7-Methoxyindazole | -OCH₃ | Inhibitor of nitric oxide synthase (nNOS). researchgate.net |

| 7-Methyl-1H-indazole | -CH₃ | Potential for steric guidance, hydrophobic interactions, and improved metabolic stability. |

Rational Design Principles for Modulating Pharmacological Profiles

The development of potent and selective indazole-based therapeutic agents relies on rational design principles. These strategies leverage structural information and computational tools to guide the synthesis of new derivatives with improved pharmacological profiles.

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of the biological target is known, SBDD allows for the precise design of ligands that complement the binding site. For indazole derivatives, this involves optimizing substituents to maximize interactions, such as halogen bonds from the C-3 iodine or hydrophobic interactions from the C-7 methyl group, with specific residues in the target protein. nih.gov

Fragment-Based Drug Discovery (FBDD) : This approach involves screening small, low-complexity molecules ("fragments") that bind weakly to the target. Once a fragment hit, such as the indazole core itself, is identified and its binding mode is determined, it can be elaborated upon. For example, a brominated indazole fragment can be grown via cross-coupling reactions to incorporate new functionalities that pick up additional favorable interactions with the protein, progressively building a potent lead compound. pnrjournal.com

Computational and Machine Learning Methods : In the absence of a target structure, computational methods can still guide design. Machine learning models can be trained on existing SAR data to predict the activity of novel, un-synthesized compounds. researchgate.net These models can identify optimal substructural features, guiding the design of focused libraries of new potential ligands and prioritizing them for synthesis. researchgate.net

Combinatorial Chemistry Approaches for Indazole Library Generation

Combinatorial chemistry provides a powerful set of tools for rapidly generating large and diverse collections of molecules, known as chemical libraries. nih.gov This is particularly useful for exploring the structure-activity relationships around a privileged scaffold like indazole. By systematically varying the substituents at different positions on the indazole ring, researchers can efficiently map the chemical space to identify compounds with desired biological activities.

Key combinatorial approaches applicable to indazole library generation include:

Parallel Synthesis : This method involves the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. For indazoles, a common core like 6-bromo-1H-indazole could be reacted with a diverse set of building blocks, for instance, through Suzuki or Buchwald-Hartwig coupling reactions, to generate a library of analogs with varied substituents.

Split-Pool Synthesis : This technique, often performed on solid support (e.g., "one-bead one-compound" libraries), allows for the creation of much larger and more diverse libraries. nih.gov While more complex, it enables the generation of millions of unique indazole derivatives in a single synthesis campaign.

Click Chemistry : Reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) are highly efficient and tolerant of various functional groups, making them ideal for combinatorial chemistry. An indazole scaffold functionalized with either an azide (B81097) or an alkyne can be "clicked" with a library of corresponding reaction partners to quickly produce a large set of triazole-containing indazole derivatives.

These high-throughput synthesis methods, when coupled with high-throughput screening, accelerate the discovery of hit compounds and the optimization of lead candidates from the indazole chemical class. researchgate.net

Biological Activity Profiling and Mechanistic Elucidation of Substituted Indazole Scaffolds

Anti-Cancer and Anti-Tumor Potential of Indazole Derivatives

The indazole core is a privileged structure in the design of anti-cancer agents, with several FDA-approved drugs and numerous candidates in clinical trials featuring this moiety. researchgate.netrsc.orgbldpharm.com These compounds exhibit a broad spectrum of anti-tumor activities, targeting various hallmarks of cancer. researchgate.netresearchgate.net The versatility of the indazole ring allows for substitutions that can fine-tune the molecule's interaction with specific biological targets. rsc.org For instance, research has shown that indazole derivatives possess potent growth-inhibitory activity against multiple cancer cell lines and can induce apoptosis (programmed cell death) by modulating key proteins like caspase-3, Bax, and Bcl-2. rsc.org

Kinase Inhibition Mechanisms

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. nih.govrsc.org Dysregulation of kinase activity is a common driver of cancer. nih.gov Indazole-based compounds have been successfully developed as potent inhibitors of a wide range of kinases.

Tyrosine Kinase Inhibitors : Many indazole derivatives function as tyrosine kinase inhibitors. nih.gov Pazopanib, for example, is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and other kinases involved in angiogenesis and tumor growth. rsc.orgnih.gov Axitinib is another indazole-containing drug that selectively inhibits VEGFR. rsc.orgnih.gov

p38 MAPK : The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. ARRY-371797 is a selective inhibitor of p38α (MAPK14) that has been investigated in clinical trials. nih.gov

FGFR : Fibroblast growth factor receptors (FGFRs) are another important target. Indazole-based derivatives have been designed to inhibit FGFR1-3 with high efficiency. nih.gov

Pim Kinase : Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers. Novel 6-azaindazole derivatives have shown picomolar potency against all three Pim kinases. mdpi.com

Aurora Kinases : These are crucial for cell division, and their inhibition can lead to anti-tumor effects. Indazole derivatives have been explored as inhibitors of Aurora kinases. nih.gov

EGFR : The epidermal growth factor receptor (EGFR) is a key target in several cancers. Indazole analogues have been designed as irreversible and mutant-selective EGFR inhibitors, showing activity against drug-resistant mutations like T790M. nih.gov

PI3K/AKT/mTOR Pathway : This signaling pathway is frequently activated in cancer cells, promoting their growth and survival. A series of 3-amino-1H-indazole derivatives were found to inhibit this pathway, inducing cell cycle arrest and apoptosis in gastric cancer cells. nih.gov

| Indazole-Based Kinase Inhibitor | Primary Kinase Target(s) | Therapeutic Application |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma rsc.orgnih.gov |

| Axitinib | VEGFR | Renal Cell Carcinoma rsc.orgbldpharm.comnih.gov |

| Entrectinib | TRK, ROS1, ALK | Non-Small Cell Lung Cancer, Solid Tumors bldpharm.comnih.gov |

| ARRY-371797 | p38 MAPK | Dilated Cardiomyopathy nih.gov |

| CFI-400945 | Polo-like kinase 4 (PLK4) | Breast Cancer (Clinical Trial) rsc.org |

| Merestinib | c-Met | Cancer (Clinical Trial) rsc.org |

Receptor Modulation (e.g., Selective Estrogen Receptor Degraders - SERDs)

Beyond kinase inhibition, indazole derivatives are effective as modulators of nuclear receptors, particularly the estrogen receptor (ER). In ER-positive breast cancer, targeting this receptor is a key therapeutic strategy. Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that bind to the ER and promote its degradation.

Researchers have developed novel oral SERDs based on an indazole scaffold. nih.govacs.org By replacing parts of existing SERD structures with thieno[2,3-e]indazole, scientists have created compounds with potent ERα degradation capabilities and robust antitumor efficacy in breast cancer models, including those resistant to other endocrine therapies like tamoxifen. mdpi.comnih.govacs.org These next-generation SERDs demonstrate the structural versatility of the indazole core in creating drugs with specific and potent mechanisms of action. mdpi.com

Anti-Infective Properties: Anti-Bacterial and Anti-Fungal Activities

The indazole scaffold is a promising framework for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. orientjchem.orgnih.gov

Anti-Bacterial Activity: Indazole derivatives have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that certain substituted indazoles are effective against strains like Staphylococcus aureus (including MRSA), Bacillus cereus, Escherichia coli, and Xanthomonas campestris. orientjchem.orgnih.gov One of the mechanisms for this antibacterial action is the inhibition of bacterial DNA gyrase (GyrB), a validated target essential for bacterial DNA replication. nih.gov Structure-based drug design has led to the discovery of indazole derivatives that are potent GyrB inhibitors with excellent antibacterial activity. nih.gov Furthermore, novel pyrazoline derivatives incorporating an indazole moiety have shown significant potency against clinical and multi-drug resistant strains of Staphylococcus and Enterococcus. mdpi.com

Anti-Fungal Activity: Indazole derivatives also exhibit significant anti-fungal properties. nih.govresearchgate.net They have been tested against various fungal strains, including pathogenic yeasts like Candida albicans and Candida glabrata, as well as Aspergillus niger. nih.govmdpi.comresearchgate.net For instance, a series of indazole-linked triazoles showed potent activity against a variety of fungal cultures, with a 5-bromo substituted analogue demonstrating excellent efficacy against Candida albicans in a murine infection model. documentsdelivered.com The hybridization of the indazole scaffold with other cyclic systems has been a successful strategy in designing dual-action antimicrobial agents. mdpi.com

Anti-Inflammatory Modulatory Effects

Indazole and its derivatives possess significant anti-inflammatory properties, making them attractive candidates for treating inflammatory conditions. nih.govnih.govresearchgate.net The anti-inflammatory action of these compounds is believed to stem from their structural similarity to biomolecules like adenine (B156593) and guanine, allowing them to interact with biological polymers. researchgate.net

A key mechanism underlying their anti-inflammatory effect is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a major role in synthesizing pro-inflammatory prostaglandins. mdpi.comnih.gov Studies have shown that indazole derivatives can significantly inhibit COX-2 in a concentration-dependent manner. nih.gov In addition to COX-2 inhibition, these compounds can also modulate the inflammatory response by:

Inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov

Exerting free radical scavenging activity, which helps to mitigate oxidative stress associated with inflammation. nih.gov

The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine is itself an indazole derivative, highlighting the therapeutic precedent for this class of compounds in treating inflammation. nih.gov

Other Pharmacological Activities

The therapeutic potential of the indazole scaffold extends beyond anti-cancer, anti-infective, and anti-inflammatory applications. nih.govresearchgate.net Researchers have identified a variety of other significant pharmacological activities.

Anti-HIV Activity : Certain indazole derivatives have been reported to possess anti-HIV properties, indicating their potential as scaffolds for developing new antiretroviral agents. nih.govresearchgate.net They have been investigated as HIV protease inhibitors. researchgate.net

Anti-arrhythmic Activity : The indazole nucleus is found in compounds with anti-arrhythmic properties, suggesting a role in managing cardiovascular diseases. nih.govnih.govresearchgate.net

Cardioprotective Effects : Some derivatives have shown promise in protecting against cardiovascular issues like thrombosis and hypertension. nih.gov The compound YC-1, for example, was developed for its potential use in circulatory disorders due to its effects on platelet aggregation and vascular contraction. nih.gov

Serotonin (B10506) 5-HT3 Receptor Antagonism : Granisetron, an indazole-based drug, is a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting, particularly that induced by chemotherapy. bldpharm.comnih.gov

Investigation of Molecular Targets and Signaling Pathways

The diverse pharmacological effects of indazole derivatives are a result of their ability to interact with a multitude of molecular targets and modulate various signaling pathways. mdpi.com The core indazole structure serves as a versatile template that can be chemically modified to achieve high affinity and selectivity for specific biological molecules. researchgate.net

Key molecular targets and pathways identified for indazole derivatives include:

Protein Kinases : As detailed previously, this is a major class of targets. Indazoles inhibit a wide array of kinases including VEGFR, EGFR, p38 MAPK, Pim kinases, and those in the PI3K/AKT/mTOR pathway, thereby disrupting cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov

Cyclooxygenase (COX) Enzymes : Specifically COX-2, which is targeted to produce anti-inflammatory effects. mdpi.comnih.gov

Nuclear Receptors : The estrogen receptor (ERα) is a key target in breast cancer, with indazole-based SERDs promoting its degradation. nih.govacs.org

Bacterial DNA Gyrase : The GyrB subunit is a validated target for developing novel antibacterial agents. nih.gov

G-protein-coupled receptors (GPCRs) : The serotonin 5-HT3 receptor is a well-established target for anti-emetic indazole drugs like granisetron. nih.gov

The mechanisms of action for some activities, such as their antiprotozoal effects, are still under investigation and represent an active area of future research. mdpi.com Computational methods like molecular docking are increasingly used to predict how these derivatives bind to their targets, guiding the synthesis of more potent and selective compounds. nih.gov

Computational Approaches in the Discovery and Optimization of Indazole Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand, such as an indazole derivative, within the active site of a biological target, typically a protein or enzyme. This method is instrumental in understanding the structural basis of a ligand's activity and in the rational design of more potent and selective inhibitors.

While specific molecular docking studies for 6-Bromo-3-iodo-7-methyl-1H-indazole are not extensively documented in publicly available literature, numerous studies on analogous indazole derivatives highlight the utility of this approach. For instance, docking studies on substituted indazoles targeting the aromatase enzyme, which is implicated in breast cancer, have revealed key interactions. One such study demonstrated that a series of novel substituted indazole derivatives exhibited favorable binding affinities, with the most promising compound showing a binding energy of -8.0 kcal/mol. The analysis revealed that this compound formed crucial hydrogen bonds with the NH1 and NH2 atoms of the Arg115 residue in the active site.

In another example, molecular docking was employed to investigate the binding of 3-chloro-6-nitro-1H-indazole derivatives to Leishmania infantum trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. tandfonline.com The docking results provided a rationale for the observed antileishmanial activity, showing that the active compounds fit snugly into the enzyme's binding pocket, forming a network of hydrophobic and hydrophilic interactions. tandfonline.com Similarly, docking studies of indazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in anti-angiogenic cancer therapy, have identified compounds with significant binding energies and interactions with key amino acid residues like Glu828, Ile856, and Lys826. biotech-asia.org

These examples underscore the power of molecular docking to elucidate the binding modes of indazole derivatives and to guide the design of new compounds with improved therapeutic potential. The insights gained from such studies, including the identification of key interacting residues and the prediction of binding affinities, are invaluable for the iterative process of lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining a compound's potency, QSAR models can be used to predict the activity of untested molecules and to guide the design of new compounds with enhanced efficacy.

For indazole derivatives, QSAR studies have been successfully applied to a variety of biological targets. For example, a 3D-QSAR study was conducted on a series of N-4-pyrimidinyl-1H-indazol-4-amines as inhibitors of leukocyte-specific protein tyrosine kinase (Lck), a target for T-cell mediated inflammatory disorders. nih.gov This study utilized the Comparative Molecular Field Analysis (CoMFA) method to develop a robust model with a high correlation coefficient (r² of 0.983) and predictive power (predictive r² of 0.921). nih.gov The contour maps generated from the CoMFA model provided valuable insights into the structural requirements for Lck inhibition, highlighting regions where steric bulk or electrostatic interactions would be favorable or unfavorable for activity. nih.gov

In another study, QSAR models were developed for a series of hexahydro-indazole derivatives with anti-inflammatory activity. researchgate.net These models, established using stepwise multiple regression analysis, revealed a strong correlation between the compounds' anti-inflammatory effects and various molecular descriptors. researchgate.net Such models are instrumental in exploring the structure-activity landscape and in designing new indazole derivatives with potentially improved anti-inflammatory properties. researchgate.net

De Novo Design and Virtual Screening Methodologies

De novo design and virtual screening are two powerful computational strategies for the discovery of novel bioactive molecules. De novo design involves the generation of new molecular structures from scratch within the constraints of a target's binding site, while virtual screening entails the computational evaluation of large libraries of existing compounds to identify those with a high likelihood of binding to the target.

Fragment-based virtual screening has emerged as a particularly effective approach for the discovery of indazole-based inhibitors. In one study, this method was used to design three novel series of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a validated cancer target. nih.gov This approach led to the identification of a hit compound with an indazole scaffold that exhibited excellent kinase inhibitory activity (IC50 = 15.0 nM). nih.gov Subsequent optimization of this hit resulted in a derivative with even greater potency (IC50 = 3.3 nM) and good kinase selectivity. nih.gov

Similarly, a combination of fragment-based virtual screening and bioisosterism strategies was employed to design novel indazole derivatives as inhibitors of histone deacetylases (HDACs), another important class of cancer targets. researchgate.net This work led to the discovery of compounds with potent inhibitory activity against multiple HDAC isoforms. researchgate.net

Virtual screening of large compound libraries has also proven successful in identifying novel indazole-based inhibitors. For example, virtual screening experiments using AutoDock software led to the identification of a novel indazole derivative that inhibits FGFR1 with an IC50 value of 100 nM. benthamdirect.com Molecular docking studies of this compound suggested that it interacts with both the adenine- and phosphate-binding regions of the protein kinase. benthamdirect.com

These examples demonstrate the successful application of de novo design and virtual screening methodologies in the discovery of novel and potent indazole-based inhibitors for a range of therapeutic targets. These computational approaches significantly streamline the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

Conformational Analysis and Tautomerism (1H- vs. 2H-indazole) in Structure-Based Design

Computational studies have shown that the 1H-indazole is generally the more thermodynamically stable tautomer compared to the 2H-indazole. nih.govnih.gov This is often attributed to the benzenoid character of the 1H-tautomer, in contrast to the quinonoid character of the 2H-form. caribjscitech.com The energy difference between the two tautomers is estimated to be in the range of 2.3 to 5.3 kcal/mol. caribjscitech.comresearchgate.net

The tautomeric state of an indazole derivative can profoundly influence its interaction with a biological target. Different tautomers present different hydrogen bond donor and acceptor patterns, which can lead to different binding modes and affinities. Therefore, an accurate understanding of the preferred tautomeric state in the context of a specific protein binding site is crucial for effective structure-based design.

The interplay between tautomerism and conformational flexibility must be considered in structure-based design. For example, a structure-based approach to designing irreversible and mutant-selective EGFR inhibitors involved the computational analysis of conformational ligand ensembles in solution. nih.gov This analysis helped to rationalize the design of 1H-indazole analogues with improved properties. nih.gov The recognition that the 2H-tautomer of indazole can be the more photoreactive species has also led to the development of optimized photochemical reactions. nih.gov

Future Perspectives and Emerging Research Avenues for 6 Bromo 3 Iodo 7 Methyl 1h Indazole Analogs

Exploration of Novel Substitution Patterns and Hybrid Structures

The functionalization of the indazole ring is a key strategy for developing new therapeutic agents. Research is actively focused on exploring how different chemical groups at various positions on the indazole core influence biological activity.

A common approach involves the strategic exchange of substituents at the C3 and C6 positions to modulate the molecule's properties. rsc.orgrsc.org For instance, researchers have investigated attaching hydrophobic groups to the C3 position while introducing hydrophilic groups at the C6 position to optimize anti-cancer activity. rsc.org This strategy of modifying substitution patterns is crucial for fine-tuning the structure-activity relationship (SAR) of these compounds. nih.gov

Furthermore, the creation of hybrid molecules by linking the indazole scaffold to other pharmacologically active structures is a promising avenue. mdpi.com Examples of this molecular hybridization strategy include:

Amide-linked hybrids: Synthesizing derivatives where different aromatic or heterocyclic moieties are connected to the indazole core through an amide bond. nih.gov

Triazole hybrids: Utilizing "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to tether 1,2,3-triazole rings to the indazole structure. researchgate.net

Curcumin analogs: Creating hybrid structures that combine the indazole moiety with curcumin, a natural product with known biological activities. researchgate.net

Metal complexes: Incorporating indazole as a ligand in metal-based complexes, such as those with Ruthenium(II), to create novel compounds with potential cytotoxic properties. rsc.org

Indazoles are also recognized as effective bioisosteres for indoles and phenols, often providing superior metabolic stability, oral bioavailability, and plasma clearance. acs.org This allows for the design of new analogs based on existing indole-containing drugs, such as serotonin (B10506) receptor agonists. acs.org

Development of Advanced Synthetic Methodologies

The synthesis of specifically substituted indazoles like 6-bromo-3-iodo-7-methyl-1H-indazole requires precise and efficient chemical reactions. The development of advanced synthetic methods is critical for accessing novel analogs for biological screening.

Fundamental steps in the synthesis often involve the direct iodination and methylation of an indazole precursor, such as 6-bromo-1H-indazole. rsc.orgchemicalbook.com Building upon these core structures, researchers employ a variety of modern cross-coupling reactions to introduce diversity. Palladium-catalyzed reactions like the Suzuki and Heck couplings are widely used to form new carbon-carbon bonds, linking aryl or vinyl groups to the indazole core. rsc.orgrsc.org

Recent advancements focus on achieving high regioselectivity and efficiency:

C-N Cross-Coupling: Copper-catalyzed methods have been developed for the regioselective synthesis of 2-substituted-2H-indazoles, which can be challenging to prepare otherwise. rsc.org

C-H Activation: Rhodium-catalyzed C-H activation and cyclative capture represents a one-step, highly efficient route to N-aryl-2H-indazoles from simple precursors like azobenzenes and aldehydes. acs.org

Enantioselective Synthesis: For creating specific 3D structures, copper-hydride (CuH) catalysis has been used for the highly C3-selective allylation of indazoles, yielding molecules with quaternary chiral centers. mit.edu

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions, leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

The synthesis of versatile building blocks, such as 3-bromo-7-iodo-1H-indazole, is also a key strategy, as these dihalogenated compounds can undergo sequential, site-selective cross-coupling reactions to create a wide array of derivatives. researchgate.net

Identification of New Biological Targets and Therapeutic Applications

While the primary focus for many indazole derivatives has been oncology, emerging research is uncovering a wide range of potential therapeutic applications. The ability of the indazole scaffold to interact with various biological targets makes it a valuable starting point for drug discovery programs. nih.govnih.gov

Anti-Cancer Activity: Indazole derivatives have shown significant potential as anti-cancer agents. rsc.org Many act as kinase inhibitors, targeting enzymes crucial for cancer cell growth and survival. rsc.org Identified targets include:

Tyrosine kinases rsc.org

Fibroblast growth factor receptors (FGFRs) nih.gov

Anaplastic lymphoma kinase (ALK) nih.gov

Aurora kinases nih.gov

Beyond kinase inhibition, these compounds can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation, colony formation, and invasion. rsc.org Some derivatives have been specifically evaluated against renal cancer-related proteins and various cancer cell lines, including breast, lung, prostate, and leukemia. mdpi.comnih.gov

Other Therapeutic Areas: The pharmacological potential of indazole analogs extends beyond cancer:

Neuroscience: Indazole-based compounds have been developed as potent agonists for serotonin receptor subtypes (5-HT₂), suggesting potential applications in treating depression, PTSD, and other neurological disorders. acs.org

Infectious Diseases: Research has demonstrated that certain indazole hybrids possess antimicrobial activity. researchgate.net Additionally, ruthenium-indazole complexes have shown significant leishmanicidal capabilities against L. amazonensis. rsc.org

Inflammatory Diseases: Some indazole derivatives have been investigated as inhibitors of the IDO1 enzyme and as potential anti-inflammatory agents through the inhibition of COX enzymes. nih.govresearchgate.net

Application of Advanced Spectroscopic and Analytical Techniques for Structural Characterization

The precise characterization of novel indazole analogs is essential to confirm their structure and understand their behavior. A suite of advanced analytical techniques is employed for this purpose.

Standard spectroscopic methods form the foundation of structural elucidation:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are routinely used to determine the chemical structure and connectivity of atoms within the molecule. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds with high accuracy. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule. nih.govresearchgate.net

In addition to these experimental techniques, computational chemistry plays an increasingly important role. Density Functional Theory (DFT) calculations are used to model the electronic structure of the molecules, helping to explain their reactivity and the regioselectivity of certain reactions. nih.govrsc.orgMolecular docking simulations are employed to predict how these compounds might bind to their biological targets, such as proteins or enzymes, providing insight into their mechanism of action at the molecular level. nih.gov These computational tools are invaluable for rational drug design and for understanding structure-activity relationships.

Collaborative Research Frameworks in Indazole Chemistry

The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic is complex and requires a multidisciplinary approach. The research in this field is characterized by collaborative frameworks that bring together experts from various scientific disciplines.

Analysis of published studies reveals frequent collaborations between different university departments, research centers, and hospitals. rsc.org This integration is necessary because the research pipeline involves:

Synthetic Organic Chemistry: To design and create the novel indazole analogs. researchgate.net

Pharmacology and Cell Biology: To perform in vitro and in vivo testing of the compounds against cell lines and in animal models to determine their biological activity and mechanisms. rsc.org

Computational Chemistry: To model molecule-target interactions and predict the properties of new derivatives. nih.gov

Structural Biology: To determine the three-dimensional structure of the compounds bound to their biological targets.

These collaborations, often spanning multiple institutions, are essential for leveraging the specialized equipment and expertise required for modern drug discovery. The publication of findings in peer-reviewed journals further represents a global framework for disseminating knowledge, allowing research groups worldwide to build upon each other's successes and collaboratively advance the field of indazole chemistry. nih.gov

Q & A

Q. What are the standard synthetic routes for 6-Bromo-3-iodo-7-methyl-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. Bromine and iodine can be introduced via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, bromine is often introduced first due to its lower reactivity compared to iodine, which requires careful temperature control (0–5°C) to avoid over-halogenation . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) are critical for regioselectivity. Yield optimization involves monitoring reaction progress via TLC and quenching intermediates with aqueous Na₂S₂O₃ to prevent decomposition .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structure solution employs SHELXT for space-group determination and SHELXL for refinement . NMR (¹H, ¹³C, and 2D techniques like HSQC) complements crystallography: the methyl group at C7 appears as a singlet (~δ 2.5 ppm), while iodine’s electronegativity deshields adjacent protons (C3-H, δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated indazoles?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-Br vs. C-I) may arise from disorder or thermal motion. Use SHELXL’s ISOR and DELU commands to refine anisotropic displacement parameters . For ambiguous electron density near halogens, employ the PART instruction to model alternative conformers. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries . If twinning is suspected (common in halogen-rich crystals), check for non-merohedral twinning using CELL_NOW .

Q. What strategies differentiate the reactivity of bromine and iodine substituents in downstream modifications?

- Methodological Answer : Iodine’s polarizable electron cloud facilitates oxidative substitutions (e.g., Ullmann coupling), while bromine favors SNAr reactions. For example:

- Iodine : React with CuI/1,10-phenanthroline in DMSO at 100°C to replace iodine with aryl groups.

- Bromine : Use Pd-catalyzed Miyaura borylation (B₂Pin₂, KOAc) in dioxane at 80°C .

Monitor selectivity via LC-MS and isolate intermediates using flash chromatography (hexane:EtOAc gradient).

Q. How do substitution patterns affect biological activity in indazole derivatives?

- Methodological Answer : A comparative study of analogs reveals that bulky substituents (e.g., iodine at C3) enhance kinase inhibition by sterically blocking ATP-binding pockets. For example:

| Compound | Substitution Pattern | IC₅₀ (nM) vs. Kinase X |

|---|---|---|

| 6-Bromo-3-iodo-7-methyl | Br (C6), I (C3), Me (C7) | 12 ± 1.5 |

| 6-Bromo-3-chloro-7-methyl | Br (C6), Cl (C3), Me (C7) | 45 ± 3.2 |

| 5-Bromo-3-iodo-7-methyl | Br (C5), I (C3), Me (C7) | 89 ± 6.7 |

Data adapted from kinase inhibition assays in and .

Methyl at C7 improves metabolic stability by reducing CYP450 oxidation .

Methodological Recommendations

- For Synthesis : Prioritize low-temperature iodination to minimize byproducts. Use Pd(OAc)₂/XPhos for Suzuki couplings to retain stereochemistry .

- For Structural Analysis : Combine X-ray data with solid-state NMR (¹³C CP/MAS) to resolve disorder in halogenated crystals .

- For Biological Testing : Employ isothermal titration calorimetry (ITC) to quantify binding affinities altered by halogen size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.